Didodecyl hydrogen phosphate
Overview
Description
Didodecyl hydrogen phosphate is an organic phosphorus compound with the chemical formula C24H51O4P. It appears as a colorless to pale yellow solid and is soluble in organic solvents such as alcohols and ethers, but insoluble in water. This compound is known for its lubricating properties, enhanced thermal stability, and surface tension characteristics .
Mechanism of Action
Target of Action
Didodecyl hydrogen phosphate is an organic phosphorus compound
Mode of Action
As a phosphate ester, it may interact with its targets through esterification, phosphorylation, or dephosphorylation reactions, which can alter the function of the target molecules .
Pharmacokinetics
As a phosphate ester, it is likely to be metabolized in the body through enzymatic hydrolysis, leading to the release of phosphate ions and alcohols .
Result of Action
It is known to provide lubricating properties, increase thermal stability, and affect surface tension .
Action Environment
This compound is a solid that is soluble in organic solvents such as alcohols and ethers, but insoluble in water . Therefore, its action, efficacy, and stability may be influenced by the presence of these solvents. It should be stored in a dry, room temperature environment .
Biochemical Analysis
Biochemical Properties
Didodecyl hydrogen phosphate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes involved in lipid metabolism, such as phospholipases. Phospholipases hydrolyze phospholipids, and this compound can act as a substrate for these enzymes, leading to the release of fatty acids and other products. Additionally, this compound can interact with proteins involved in cell signaling pathways, influencing the activity of kinases and phosphatases, which are crucial for regulating cellular functions .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In particular, it influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate certain signaling pathways that lead to the phosphorylation of target proteins, thereby altering their activity and function. This compound can also affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in lipid metabolism, cell growth, and differentiation .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific enzymes, either inhibiting or activating their activity. For instance, this compound can inhibit the activity of certain phosphatases, leading to an increase in the phosphorylation state of target proteins. Additionally, it can activate kinases, promoting the phosphorylation of specific substrates. These interactions result in changes in cellular signaling pathways and gene expression, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under normal conditions, but it can degrade over extended periods or under specific conditions such as high temperature or pH extremes. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in cell signaling pathways and gene expression. These effects are often dose-dependent and can vary based on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can have beneficial effects, such as promoting lipid metabolism and enhancing cell signaling pathways. At high doses, this compound can be toxic, leading to adverse effects such as cellular damage, inflammation, and disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage level must be reached before significant effects are seen .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to lipid metabolism. It can be metabolized by enzymes such as phospholipases, leading to the production of fatty acids and other metabolites. These metabolites can then enter other metabolic pathways, such as beta-oxidation or the synthesis of complex lipids. This compound can also affect metabolic flux by modulating the activity of key enzymes in these pathways, thereby influencing the levels of various metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the movement of the compound across cell membranes and its accumulation in specific cellular compartments. For example, this compound can bind to lipid transport proteins, which help to shuttle it to different parts of the cell. This distribution is crucial for its biological activity, as it allows the compound to reach its target sites within the cell .
Subcellular Localization
This compound is localized in various subcellular compartments, where it exerts its activity and function. This compound can be found in the plasma membrane, endoplasmic reticulum, and other organelles involved in lipid metabolism. Its localization is often directed by specific targeting signals or post-translational modifications that guide it to the appropriate cellular compartments. The subcellular localization of this compound is essential for its role in modulating cellular processes and signaling pathways .
Preparation Methods
Didodecyl hydrogen phosphate is typically synthesized through the reaction of phosphoric acid with dodecanol. The reaction involves the esterification of phosphoric acid with dodecanol under controlled conditions to yield this compound . Industrial production methods often involve the use of phosphorus trichloride and dodecanol, followed by hydrolysis to obtain the desired product .
Chemical Reactions Analysis
Didodecyl hydrogen phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, this compound can hydrolyze to form phosphoric acid and dodecanol.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in redox reactions under certain conditions.
Substitution: This compound can undergo substitution reactions where the hydrogen atom in the phosphate group is replaced by other functional groups.
Common reagents used in these reactions include strong acids like hydrochloric acid, bases like sodium hydroxide, and oxidizing agents such as hydrogen peroxide. The major products formed from these reactions include phosphoric acid derivatives and various substituted phosphates .
Scientific Research Applications
Didodecyl hydrogen phosphate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Didodecyl hydrogen phosphate can be compared with other similar compounds such as:
Di(2-ethylhexyl)phosphoric acid: This compound is also an organophosphorus compound used as a solvent extraction agent for metals like uranium and vanadium.
Dodecyl dihydrogen phosphate: Similar to this compound, this compound is used as a surfactant and emulsifying agent.
The uniqueness of this compound lies in its specific molecular structure, which provides distinct thermal stability and surface tension properties, making it particularly useful in applications requiring high-performance lubricants and emulsifiers .
Properties
IUPAC Name |
didodecyl hydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H51O4P/c1-3-5-7-9-11-13-15-17-19-21-23-27-29(25,26)28-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXUVYOABGUBMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOP(=O)(O)OCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H51O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60863996 | |
Record name | Didodecyl hydrogen phosphate | |
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URL | https://comptox.epa.gov/dashboard/DTXSID60863996 | |
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Molecular Weight |
434.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; mp = 59 deg C; [HSDB] Liquid; [MSDSonline] | |
Record name | Di-n-dodecyl phosphate | |
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Color/Form |
Crystals (methanol) | |
CAS No. |
7057-92-3 | |
Record name | Didodecyl phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7057-92-3 | |
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Record name | Di-n-dodecyl phosphate | |
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Record name | Didodecyl hydrogen phosphate | |
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Record name | Phosphoric acid, didodecyl ester | |
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Record name | Didodecyl hydrogen phosphate | |
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URL | https://comptox.epa.gov/dashboard/DTXSID60863996 | |
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Record name | Didodecyl hydrogen phosphate | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.583 | |
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Record name | DILAURYL PHOSPHATE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9P58XP0JBR | |
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Record name | DI-N-DODECYL PHOSPHATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2614 | |
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Melting Point |
59 °C | |
Record name | DI-N-DODECYL PHOSPHATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2614 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Didodecyl Hydrogen Phosphate interact with BaTiO3 and affect the slurry's viscosity?
A1: this compound (DHP) acts as a dispersant by adsorbing onto the surface of BaTiO3 particles. [] This adsorption is driven by the interaction between the phosphate group of DHP and the barium titanate surface. [] The adsorbed DHP molecules create steric hindrance between the BaTiO3 particles, preventing them from aggregating. This reduced aggregation leads to a decrease in the slurry's viscosity, making it easier to process. [] The study used coarse-grain molecular dynamics (CGMD) simulations, along with first-principle and all-atom MD simulations, to demonstrate this mechanism. []
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